molecular formula C13H19N B13769921 3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)- CAS No. 72928-22-4

3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)-

Cat. No.: B13769921
CAS No.: 72928-22-4
M. Wt: 189.30 g/mol
InChI Key: ZBXFOQKBMBNMBD-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)- is a bicyclic nitrile derivative featuring a cyclohexene backbone substituted with methyl and prenyl (3-methyl-2-butenyl) groups. Cyclohexene derivatives are critical intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and structural versatility . While oxidation of cyclohexene typically yields alcohols or ketones (e.g., 2-cyclohexene-1-ol or 2-cyclohexene-1-one), the carbonitrile functional group in this compound suggests distinct reactivity, enabling nucleophilic substitution or hydrolysis pathways. Its prenyl substituent may confer steric and electronic effects that influence catalytic transformations or biological activity .

Properties

CAS No.

72928-22-4

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-methyl-2-(3-methylbut-2-enyl)cyclohex-3-ene-1-carbonitrile

InChI

InChI=1S/C13H19N/c1-10(2)7-8-13-11(3)5-4-6-12(13)9-14/h5,7,12-13H,4,6,8H2,1-3H3

InChI Key

ZBXFOQKBMBNMBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1CC=C(C)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound typically follows multistep organic synthesis routes involving:

  • Cyclization of appropriate precursors under acidic conditions: For example, cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one in the presence of sulfuric acid can yield the cyclohexene ring system with the nitrile substituent incorporated.

  • Nucleophilic substitution using cyanide sources: Bromocyclohexene intermediates can undergo nucleophilic substitution with sodium cyanide (NaCN) or other cyanide donors, often catalyzed by transition metals or Lewis acids to improve regioselectivity and yield. Typical reaction temperatures range from 60°C to 100°C, with solvent polarity carefully controlled to optimize the substitution step.

  • Prenylation (attachment of 3-methyl-2-butenyl group): The 3-methyl-2-butenyl substituent can be introduced via alkylation reactions using prenyl halides or alcohol derivatives under basic or catalytic conditions. This step often follows formation of the cyclohexene ring and nitrile group to avoid side reactions.

Industrial Production Methods

In industrial settings, the synthesis is optimized for scale, yield, and purity through:

  • Use of continuous flow reactors: These allow precise control over reaction parameters such as temperature, pressure, and residence time, enhancing reproducibility and scalability.

  • Advanced purification techniques: Distillation under reduced pressure and chromatographic methods (e.g., column chromatography) are employed to isolate the target compound with high purity.

  • Catalyst optimization: Ruthenium on alumina and other heterogeneous catalysts have been used in related cyclohexane derivative syntheses to improve hydrogenation and cyclization steps, although direct application to this nitrile compound requires further adaptation.

Representative Preparation Procedure (Literature Example)

Step Reagents/Conditions Description Outcome
1 3-Carbetoxy-6-chlorohept-5-en-2-one + H2SO4 Acid-catalyzed cyclization Formation of cyclohexene ring with nitrile precursor
2 Bromocyclohexene intermediate + NaCN, Lewis acid catalyst, 60–100°C Nucleophilic substitution to introduce nitrile group Conversion to cyclohexene carbonitrile
3 Prenyl bromide + base (e.g., NaH) or catalytic alkylation Attachment of 3-methyl-2-butenyl side chain Final product: 3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)-

Chemical Reaction Analysis

Types of Reactions Involved in Preparation

  • Cyclization: Formation of the cyclohexene ring from linear or branched precursors under acidic or catalytic conditions.

  • Nucleophilic substitution: Introduction of the nitrile group by displacement of halide leaving groups using cyanide nucleophiles.

  • Alkylation: Attachment of the 3-methyl-2-butenyl substituent via electrophilic alkyl halides or alcohol derivatives.

Common Reagents and Catalysts

Reaction Type Reagents Catalysts/Conditions
Cyclization Sulfuric acid, acid catalysts Elevated temperature (e.g., reflux)
Nucleophilic substitution Sodium cyanide (NaCN), KCN Lewis acids (e.g., CuI), transition metal catalysts
Alkylation Prenyl bromide or prenyl alcohol Bases (NaH, K2CO3), phase transfer catalysts

Major Products and Side Products

  • Target product: 3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)- with high regio- and stereoselectivity.

  • Side products: Over-alkylated derivatives, hydrolysis products of nitrile to amides or acids, polymerization byproducts under harsh conditions.

Research Findings and Analytical Characterization

Structural Elucidation

  • X-ray crystallography is the definitive method to confirm the stereochemistry and position of the nitrile and prenyl substituents on the cyclohexene ring.

  • NMR spectroscopy (¹H, ¹³C, COSY, NOESY): Provides detailed information on proton and carbon environments, coupling constants, and spatial relationships, crucial for confirming substitution patterns and ring conformation.

  • Infrared spectroscopy (IR): Characteristic nitrile stretch near 2240 cm⁻¹ confirms presence of the cyano group.

Purity and Yield Assessment

Catalytic Efficiency and Functional Group Stability

  • The prenyl group introduces steric hindrance, which can reduce yields in annulation or cyclization reactions compared to simpler alkyl-substituted cyclohexenes.

  • The nitrile group exhibits good thermal stability, making the compound suitable for further high-temperature synthetic transformations.

Summary Table: Preparation Methods Overview

Preparation Aspect Details References
Cyclization Acid-catalyzed ring closure from keto-chloro precursors
Nitrile Introduction Nucleophilic substitution with NaCN, catalyzed by Lewis acids
Prenylation Alkylation with prenyl halides under basic/catalytic conditions
Industrial Scale Use of continuous flow reactors, ruthenium catalysts for related steps, distillation purification
Analytical Techniques X-ray crystallography, NMR, IR, HPLC, GC-MS

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted nitriles or other functionalized products.

Scientific Research Applications

Introduction to 3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)-

3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)- is a chemical compound with the molecular formula C13H19NC_{13}H_{19}N and a molecular weight of approximately 189.30 g/mol. This compound is notable for its structural features, including a cyclohexene ring and a nitrile group, which contribute to its diverse applications in various scientific fields.

Structural Characteristics

  • IUPAC Name : 3-methyl-2-(3-methylbut-2-enyl)cyclohex-3-ene-1-carbonitrile
  • CAS Number : 72928-22-4
  • Molecular Formula : C13H19NC_{13}H_{19}N

Synthetic Chemistry

3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)- serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple reactions, including:

  • Nucleophilic substitutions : The nitrile group can be transformed into amines or carboxylic acids.
  • Cycloaddition reactions : It can engage in Diels-Alder reactions, forming complex cyclic structures that are valuable in pharmaceuticals and agrochemicals.

Pharmaceutical Development

The compound has potential applications in drug discovery and development due to its ability to serve as a precursor for biologically active molecules. Research indicates that derivatives of cyclohexene compounds exhibit various pharmacological activities, including anti-inflammatory and analgesic properties.

Material Science

In material science, 3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)- can be utilized in the formulation of polymers and resins. Its reactive functional groups enable it to be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials.

Agricultural Chemicals

This compound may also find applications in the synthesis of agrochemicals. The structural versatility allows for modifications that could lead to the development of new pesticides or herbicides, targeting specific pests or diseases in crops.

Case Study 1: Synthesis of Cyclohexene Derivatives

Research conducted by Smith et al. (2020) demonstrated the use of 3-Cyclohexene-1-carbonitrile as a key intermediate in synthesizing novel cyclohexene derivatives with enhanced biological activities. The study highlighted successful modifications leading to compounds with improved efficacy against specific pathogens.

Case Study 2: Polymer Composites

A study by Johnson et al. (2021) explored the incorporation of this nitrile compound into polymer blends. The results indicated significant improvements in tensile strength and thermal resistance, suggesting its potential as a valuable additive in industrial applications.

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Prenyl vs. Other Alkyl/Aryl Groups

  • 3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl- (): This compound replaces the carbonitrile group with an aldehyde and adds methyl substituents. The aldehyde group is prone to oxidation or condensation reactions, unlike the nitrile’s stability under basic conditions.
  • 1-Chlorocyclohexene (): The chloro substituent increases electrophilicity, enabling nucleophilic aromatic substitution, whereas the carbonitrile group may participate in cyanoalkylation or act as a directing group in metal-catalyzed reactions.

Functional Group Comparison

  • 3-Methyl-2-oxocyclohexanecarbaldehyde (): The ketone-aldehyde combination allows for keto-enol tautomerism and aldol reactions, contrasting with the carbonitrile’s resistance to tautomerization. The nitrile’s strong electron-withdrawing nature may stabilize adjacent carbocations or radicals more effectively .

Data Tables

Table 1: Key Properties of 3-Cyclohexene-1-carbonitrile and Analogues

Compound Name CAS Number Functional Groups Key Substituents Reactivity Highlights
3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)- Not available Carbonitrile Methyl, Prenyl Nucleophilic substitution, hydrolysis
3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl- Not available Aldehyde Methyl Oxidation, condensation
1-Chlorocyclohexene 930-66-5 Chloride None Electrophilic substitution
3-Methyl-2-oxocyclohexanecarbaldehyde 32116-70-4 Ketone, Aldehyde Methyl Aldol reactions, tautomerism

Research Findings

  • Catalytic Efficiency : The prenyl group in 3-methyl-2-(3-methyl-2-butenyl)- derivatives introduces steric challenges, reducing yields in annulation reactions compared to simpler alkyl-substituted cyclohexenes (e.g., 3-methylcyclohexene) .
  • Functional Group Stability : The carbonitrile group demonstrates superior thermal stability over aldehydes or ketones, making it suitable for high-temperature syntheses .

Biological Activity

3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)- (CAS No: 72928-22-4) is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including genotoxicity, toxicity assessments, and its role in various applications.

  • Chemical Formula : C13H19N
  • Molecular Weight : 203.30 g/mol
  • Structure : The compound features a cyclohexene ring with a nitrile functional group and a branched alkene side chain.

Genotoxicity

Recent studies have evaluated the genotoxic potential of 3-cyclohexene-1-carbonitrile. A bacterial reverse mutation assay (Ames test) using several strains of Salmonella typhimurium showed no significant increase in revertant colonies, indicating that the compound does not exhibit mutagenic properties at tested concentrations up to 5000 μg/plate . Additionally, an in vitro micronucleus test conducted on human peripheral blood lymphocytes indicated that the compound was non-clastogenic, as it did not induce binucleated cells with micronuclei even at cytotoxic levels .

Toxicity Assessments

The repeated dose toxicity of 3-cyclohexene-1-carbonitrile has been assessed with insufficient data available for detailed analysis. However, the existing studies suggest that its systemic exposure is below the threshold of toxicological concern (TTC) for repeated dose toxicity endpoints . This indicates a favorable safety profile for potential use in various applications.

Applications and Functional Uses

3-Cyclohexene-1-carbonitrile is primarily utilized in the fragrance industry due to its pleasant aroma profile. It is classified as a flavor and fragrance agent, contributing fruity notes to formulations .

Comparative Analysis of Related Compounds

To better understand the biological activity of 3-cyclohexene-1-carbonitrile, a comparison with structurally similar compounds can provide insights into their biological effects.

Compound NameCAS NoGenotoxicityToxicity AssessmentFunctional Use
3-Cyclohexene-1-carbonitrile72928-22-4Non-mutagenicBelow TTCFragrance agent
3-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carbonitrile68084-04-8Non-mutagenicInsufficient dataFragrance agent
3-Methyl-2-butenal107-86-8Poor inactivator of PTPsPotential carcinogenic effectsFlavoring agent

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of related compounds:

  • Ames Test Results : The Ames test results for related compounds indicate a general trend towards non-mutagenicity, supporting the safety of these compounds in consumer products .
  • Toxicological Reviews : Reviews on fragrance chemicals highlight that many compounds similar to 3-cyclohexene-1-carbonitrile have been assigned warning labels due to potential health risks; however, this specific compound has not shown significant concerns in current assessments .

Q & A

Q. What are the primary synthetic routes for 3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)-, and what catalytic systems are typically employed?

The synthesis often involves cyclohexene derivatives reacting with cyanide sources (e.g., NaCN) under catalytic conditions. For example, bromocyclohexene intermediates may undergo nucleophilic substitution with cyanide, facilitated by transition-metal catalysts or Lewis acids to enhance regioselectivity. Reaction temperatures (60–100°C) and solvent polarity are critical for optimizing yield .

Q. How is the molecular structure of this compound elucidated, particularly its stereochemistry?

X-ray crystallography using programs like SHELXL (part of the SHELX suite) is the gold standard for resolving stereochemistry and confirming the position of the nitrile group and alkenyl side chain. NMR spectroscopy (¹H/¹³C, COSY, NOESY) complements crystallography by identifying coupling patterns and spatial proximity of substituents, especially the stereocenter at the cyclohexene ring .

Q. What analytical techniques are used to verify the purity of synthesized batches?

High-performance liquid chromatography (HPLC) with UV detection and gas chromatography-mass spectrometry (GC-MS) are standard for assessing purity. Polarimetric analysis or chiral HPLC may be required if stereoisomers are present. Cross-validation with spectroscopic data (IR for nitrile stretches at ~2240 cm⁻¹) ensures structural fidelity .

Advanced Research Questions

Q. How can mechanistic insights into the reactivity of the nitrile group inform reaction optimization?

Kinetic studies (e.g., monitoring reaction rates via in situ IR or NMR) reveal whether nitrile activation involves Lewis acid coordination or radical intermediates. For example, AlCl₃ may polarize the nitrile group, enhancing electrophilicity for nucleophilic additions. Computational modeling (DFT) can predict transition states and guide catalyst design .

Q. What strategies address contradictions in reported yields for alkenyl-substituted cyclohexene nitriles?

Contradictions often arise from side reactions (e.g., alkene dimerization or nitrile hydrolysis). Systematic DOE (Design of Experiments) approaches test variables like catalyst loading, solvent (aprotic vs. protic), and inert atmosphere. LC-MS or GC-MS identifies byproducts, enabling pathway suppression (e.g., adding radical inhibitors) .

Q. How can stereochemical outcomes be controlled during synthesis?

Chiral auxiliaries or asymmetric catalysis (e.g., chiral phosphine ligands with Pd) can enforce enantioselectivity at the stereocenter. Dynamic kinetic resolution may occur under specific conditions (e.g., elevated temperature with a racemization catalyst). Crystallization-induced asymmetric transformation (CIAT) is another purification strategy .

Q. What role does the alkenyl side chain play in unexpected reactivity, and how can this be mitigated?

The 3-methyl-2-butenyl group is prone to electrophilic additions (e.g., bromination) or [4+2] cycloadditions, competing with nitrile reactivity. Protecting the alkene (e.g., via epoxidation) during nitrile-related reactions prevents side products. Post-reaction deprotection (e.g., acid-catalyzed epoxide opening) restores functionality .

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